Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
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Overview
Description
Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a fluoro-methoxycarbonyl phenyl group, and two methyl groups, making it a molecule of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and the piperazine intermediate.
Substitution with Fluoro-Methoxycarbonyl Phenyl Group: This step involves the use of fluoro-methoxycarbonyl phenyl halides in a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, fluoro-methoxycarbonyl phenyl halides for aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,6R)-4-(3-chloro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Benzyl (2S,6R)-4-(3-bromo-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Benzyl (2S,6R)-4-(3-iodo-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
Uniqueness
The uniqueness of Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate lies in the presence of the fluoro-methoxycarbonyl phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Benzyl (2S,6R)-4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate (CAS Number: 1845753-94-7) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H25FN2O4, with a molecular weight of 400.4 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug development due to its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C22H25FN2O4 |
Molecular Weight | 400.4 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Piperazine derivatives have been shown to exhibit significant inhibition against human acetylcholinesterase (AChE), which is crucial for neurotransmission. The presence of the fluoro and methoxycarbonyl groups enhances binding affinity and selectivity towards target sites.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits promising anti-inflammatory and analgesic properties. For instance, it was noted that compounds with similar piperazine structures can inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.
Study on AChE Inhibition
A study focusing on the inhibition of AChE by piperazine derivatives found that this compound showed competitive inhibition with an IC50 value comparable to established AChE inhibitors. This indicates its potential use in managing conditions like Alzheimer's disease.
Anti-Cancer Activity
Another research highlighted the compound's cytotoxic effects against various cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. This property suggests that it could be a candidate for further development as an anti-cancer agent.
Properties
Molecular Formula |
C22H25FN2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl (2R,6S)-4-(3-fluoro-4-methoxycarbonylphenyl)-2,6-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H25FN2O4/c1-15-12-24(18-9-10-19(20(23)11-18)21(26)28-3)13-16(2)25(15)22(27)29-14-17-7-5-4-6-8-17/h4-11,15-16H,12-14H2,1-3H3/t15-,16+ |
InChI Key |
ZRBSFSCNXFRISS-IYBDPMFKSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OCC2=CC=CC=C2)C)C3=CC(=C(C=C3)C(=O)OC)F |
Canonical SMILES |
CC1CN(CC(N1C(=O)OCC2=CC=CC=C2)C)C3=CC(=C(C=C3)C(=O)OC)F |
Origin of Product |
United States |
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